Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1014632-04-2
VCID: VC5225840
InChI: InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CN(N=C1)C2=NC=NC=C2
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

CAS No.: 1014632-04-2

Cat. No.: VC5225840

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate - 1014632-04-2

Specification

CAS No. 1014632-04-2
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name ethyl 1-pyrimidin-4-ylpyrazole-4-carboxylate
Standard InChI InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3
Standard InChI Key UTDVIILZJWZOGC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1)C2=NC=NC=C2

Introduction

Structural and Functional Significance

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate features a pyrazole core substituted at the 1-position with a pyrimidine ring and at the 4-position with an ethyl carboxylate group. This configuration enables dual functionality:

  • The pyrimidine moiety facilitates interactions with biological targets such as kinases, owing to its resemblance to purine bases .

  • The pyrazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the ethyl carboxylate enhances solubility and modulates electronic properties .

The compound’s structural hybridity aligns with trends in drug discovery, where merged pharmacophores are designed to target multiple pathways simultaneously .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can be inferred from analogous protocols for pyrazole derivatives . A representative pathway involves:

Step 1: Formation of the Pyrazole Core

  • Cyclization: Ethyl cyanoacetate reacts with triethyl orthoformate and morpholine to yield ethyl 2-cyano-3-morpholinoacrylate .

  • Hydrazine Treatment: The intermediate undergoes cyclization with hydrazine hydrate, forming ethyl 3-amino-1H-pyrazole-4-carboxylate .

Step 2: Pyrimidine Substitution

  • Alkylation: The pyrazole’s 1-position is alkylated using a pyrimidin-4-yl halide (e.g., 4-chloropyrimidine) under basic conditions (e.g., NaH in DMF) .

  • Purification: The product is isolated via solvent extraction and recrystallization.

Reaction StepReagents/ConditionsYield (%)
CyclizationMorpholine, Triethylorthoformate, Isopropyl alcohol, 85–90°C85–92
Alkylation4-Chloropyrimidine, NaH, DMF, Reflux70–80*

*Estimated based on analogous reactions .

Physicochemical Properties

The compound’s properties are critical for drug-likeness and bioavailability:

PropertyValue
Molecular FormulaC10_{10}H10_{10}N4_{4}O2_{2}
Molecular Weight218.22 g/mol
SolubilityModerate in DMSO, Methanol; Low in Water
Melting Point160–165°C (estimated)
LogP1.2 (predicted)

The ethyl carboxylate group enhances solubility in polar aprotic solvents, while the aromatic systems contribute to planar rigidity .

Pharmacological Activity

Anti-Inflammatory Effects

The carboxylate moiety may enhance interactions with cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS):

  • NO Inhibition: 40–50% reduction in nitric oxide production in macrophages .

  • Cytokine Modulation: Suppression of TNF-α and IL-6 by 30–40% at 1 μM .

Mechanism of Action

The compound likely exerts effects through:

  • Kinase Inhibition: Pyrimidine mimics ATP in binding kinase active sites, while the pyrazole stabilizes hydrophobic interactions .

  • Transcriptional Regulation: Downregulation of MEK/ERK and NF-κB pathways, reducing proliferation and inflammation .

HazardPrecautionary Measures
Skin/Irritation (H315-H319)Use nitrile gloves, eye protection
Flammability (H226)Store in cool, ventilated area

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential adjunct in BRAF-mutant cancers (e.g., melanoma, thyroid carcinoma).

  • Inflammatory Diseases: Candidate for rheumatoid arthritis or colitis due to COX-2/iNOS inhibition .

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the carboxylate to improve bioavailability.

  • Combination Therapies: Synergy with immune checkpoint inhibitors or NSAIDs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator